molecular formula C7H11ClN2S B1370350 2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride CAS No. 192869-83-3

2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride

Cat. No.: B1370350
CAS No.: 192869-83-3
M. Wt: 190.69 g/mol
InChI Key: LHHYSLPVAOSCOF-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine hydrochloride is a bicyclic heterocyclic compound comprising a fused thiazole and pyridine ring system. The molecule features a methyl substituent at the 2-position of the thiazole ring and a partially saturated pyridine moiety, which enhances its conformational flexibility. As a hydrochloride salt, it exhibits improved solubility in polar solvents compared to its free base form. This compound is structurally related to several pharmacologically active thiazolo-pyridine derivatives, making it a valuable intermediate in medicinal chemistry and drug development .

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S.ClH/c1-5-9-6-2-3-8-4-7(6)10-5;/h8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHYSLPVAOSCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with 2-chloro-3,5-dinitropyridine in the presence of a base such as sodium carbonate. This reaction leads to the formation of the thiazole ring, which is then fused with the pyridine ring through subsequent steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the industrial production methods .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, which can further react to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted thiazolo[5,4-c]pyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with proteins and nucleic acids, affecting their function. Additionally, the compound can modulate enzymatic activity by binding to the active sites of enzymes, thereby inhibiting or activating their catalytic functions .

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : The 2-carboxylic acid derivative () introduces hydrogen-bonding capability, improving water solubility but reducing membrane permeability compared to the methyl-substituted target compound .
  • Stereoelectronic Effects : The acetamide group in the N-substituted analog () may confer metabolic stability by resisting oxidative degradation .

Physicochemical Properties

Property Target Compound 2-Bromo Analog 2-Carboxylic Acid Derivative
Solubility (Water) High (HCl salt) Moderate High (due to -COOH group)
LogP ~1.2 (predicted) ~2.5 ~0.8
Storage Conditions 2–8°C 2–8°C Ambient (desiccated)

Notes:

  • The hydrochloride salt form of the target compound enhances stability and shelf life compared to non-ionic analogs .

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine; hydrochloride is a heterocyclic compound belonging to the thiazolopyridine family. Its unique structure features a thiazole ring fused with a pyridine ring, which contributes to its diverse biological activities. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its versatile chemical properties and potential therapeutic effects.

The biological activity of 2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine; hydrochloride is attributed to its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active sites or allosteric sites of enzymes, thereby modulating their functions. Furthermore, it may influence cellular signaling pathways through interactions with specific receptors.

Therapeutic Potential

Research has indicated several therapeutic properties associated with this compound:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazolopyridines exhibit significant antimicrobial effects against various bacterial strains.
  • Anticancer Properties : In vitro studies have demonstrated cytotoxic activity against human cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) using the MTT assay. The compound's ability to induce apoptosis in cancer cells has been a focal point of research .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies

  • Cytotoxic Evaluation :
    A study evaluated the cytotoxic activity of various thiazolopyridine derivatives against human cancer cell lines. The results indicated that 2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine; hydrochloride exhibited notable cytotoxicity against HepG2 cells with an IC50 value indicating effective inhibition of cell proliferation .
  • Antimicrobial Studies :
    In another study focusing on antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Comparative Analysis

The following table summarizes the biological activities and therapeutic potentials of 2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine; hydrochloride compared to similar compounds.

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine; hydrochlorideYesYes (HepG2)Yes
4-Methylthiazolo[5,4-c]pyridineModerateNoNo
Thiazolo[4,5-b]pyridinesYesModerateYes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride
Reactant of Route 2
2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride

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